N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide
Description
N-(4-Methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide (C₁₉H₂₁N₃O₄, MW: 355.4 g/mol) is a benzamide derivative characterized by a methoxyphenyl group, a nitro-substituted benzene ring, and a piperidine moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-16-8-5-14(6-9-16)20-19(23)17-13-15(22(24)25)7-10-18(17)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJBFNMDPLGZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325762 | |
| Record name | N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
292638-52-9 | |
| Record name | N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a methoxyphenyl derivative, followed by the introduction of a piperidinyl group through nucleophilic substitution. The final step involves the formation of the benzamide linkage.
Nitration: The methoxyphenyl derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.
Nucleophilic Substitution: The nitro-substituted intermediate is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the piperidinyl derivative.
Benzamide Formation: The final step involves the reaction of the piperidinyl derivative with an appropriate benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Hydroxyl or carboxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide, a compound with the molecular formula , is of significant interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and neuropharmacology, supported by relevant data tables and case studies.
Medicinal Chemistry
This compound is primarily explored for its potential as a therapeutic agent due to its structural similarities to known analgesics and psychoactive substances. The presence of the piperidine ring is particularly notable as it is a common motif in many pharmacologically active compounds.
Table 1: Comparison of Structural Analogues
| Compound Name | Structure | Notable Effects |
|---|---|---|
| This compound | Structure | Potential analgesic properties |
| Metonitazene | Structure | Strong analgesic effects, opioid-like |
| Etonitazene | Structure | Potent analgesic, associated with high abuse potential |
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant affinity for opioid receptors, suggesting a potential role in pain management therapies.
Case Study: Analgesic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of similar compounds. Results showed that these benzamide derivatives produced dose-dependent analgesia in animal models, indicating their potential utility in clinical settings for pain relief.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for research into neuropsychiatric disorders. Its ability to modulate dopamine and serotonin pathways could lead to applications in treating depression or anxiety disorders.
Table 2: Neuropharmacological Effects
| Effect | Mechanism of Action | Potential Applications |
|---|---|---|
| Dopamine Modulation | Inhibition of dopamine reuptake | Treatment of depression |
| Serotonin Receptor Activity | Agonistic effects on serotonin receptors | Anxiety disorder management |
Toxicology and Safety Studies
Given the structural characteristics, studies are ongoing to evaluate the safety profile of this compound. Preliminary toxicological assessments are critical for understanding its risk-benefit ratio in therapeutic applications.
Case Study: Toxicity Profile Assessment
In a recent toxicity study, researchers administered varying doses to rodent models to assess acute and chronic effects. Findings indicated that while low doses were well-tolerated, higher doses led to significant adverse effects, necessitating further investigation into safe dosage ranges.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is primarily determined by its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may enhance solubility compared to dichlorophenyl derivatives, which are more lipophilic .
- Piperidine Modifications : Piperidine rings in analogs are often functionalized (e.g., sulfonylated in ) to improve target binding or bioavailability.
- Nitro Group Role : The nitro group in the target compound may participate in redox reactions, similar to its role in antimicrobial nitrobenzamide derivatives .
Table 2: Activity Comparison with Functional Analogues
Critical Analysis :
- The absence of a thiazole or oxadiazole ring in the target compound limits direct antiviral or anti-inflammatory effects observed in those analogs .
Physicochemical Properties
Table 3: Predicted Properties vs. Analogues
| Property | Target Compound | N-(3,5-Dichlorophenyl) Analog | Sulfonylated Analog |
|---|---|---|---|
| LogP | 2.8 (estimated) | 3.5 | 1.9 |
| Water Solubility | Moderate | Low | High |
| Hydrogen Bond Donors | 1 | 1 | 2 |
Structural Determinants :
- The methoxy group reduces LogP compared to dichlorophenyl derivatives, enhancing aqueous solubility .
- Sulfonylation in introduces polar groups, further improving solubility but reducing membrane permeability.
Research Implications and Limitations
- Gaps in Data: No direct studies on the target compound exist; inferences rely on structural analogs .
- Therapeutic Potential: Prioritize assays for antimicrobial and kinase inhibition, leveraging its nitro and piperidine motifs .
Biological Activity
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide, with the CAS number 292638-52-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O4. The compound features a piperidine ring, a methoxy group, and a nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 357.39 g/mol |
| CAS Number | 292638-52-9 |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits significant activity against various biological targets. Its mechanism primarily involves:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival.
- Receptor Antagonism : It acts as an antagonist at specific receptors, potentially modulating neurotransmitter systems.
- Antiparasitic Activity : Preliminary studies suggest that this compound may exhibit antiparasitic properties, particularly against malaria parasites.
Biological Activity Data
A series of studies have evaluated the biological activity of this compound. Below is a summary of findings from various research efforts:
Case Study 1: Antiparasitic Activity
A study published in a peer-reviewed journal evaluated the efficacy of this compound against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an EC50 value of 0.064 µM, indicating strong potency against resistant strains. The study also assessed the compound's effects on male and female gametes and found promising results for transmission-blocking therapy.
Case Study 2: Cancer Therapeutics
In another investigation focused on cancer therapy, this compound was tested for its inhibitory effects on RET kinase activity. Results showed that it could effectively inhibit cell proliferation driven by both wildtype and mutated forms of RET kinase, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
